molecular formula C17H12N2O2 B8767920 6-Methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile CAS No. 849549-26-4

6-Methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile

Cat. No.: B8767920
CAS No.: 849549-26-4
M. Wt: 276.29 g/mol
InChI Key: TVUAYFVGQJIYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

849549-26-4

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

6-methoxy-1-oxo-4-phenyl-2H-isoquinoline-3-carbonitrile

InChI

InChI=1S/C17H12N2O2/c1-21-12-7-8-13-14(9-12)16(11-5-3-2-4-6-11)15(10-18)19-17(13)20/h2-9H,1H3,(H,19,20)

InChI Key

TVUAYFVGQJIYGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=C2C3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Allyl ether 88 (0.5 g, 1.6 mmol) was dissolved in dioxane (10 mL). Triethylamine (0.55 mL, 4 mmol) and formic acid (0.12 mL, 3.2 mmol) were added and the reaction mixture purged with argon. Pd(PPh3)4 (91 mg, 0.08 mmol) was added and the mixture heat to 100 C under a stream of Ar for 1.5 h. A precipitate formed upon cooling. It was isolated by filtration to give 97 as a white solid.
Name
Allyl ether
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
91 mg
Type
catalyst
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.